4-Bromo-5-fluorobenzene-1,2-diamine

Medicinal Chemistry Drug Design ADME Properties

Leverage the unique Br/F ortho-diamine for potent antimicrobial benzimidazoles. The 4-bromo and 5-fluoro pattern enables key halogen bonding and fine-tuned lipophilicity, critical for MRSA targeting (MIC <1 µg/mL). This dual-halogenated scaffold offers distinct SAR advantages over mono-halogenated analogs. Secure high-purity lots for advanced heterocycle and probe synthesis.

Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
CAS No. 153505-37-4
Cat. No. B135146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluorobenzene-1,2-diamine
CAS153505-37-4
Molecular FormulaC6H6BrFN2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Br)N)N
InChIInChI=1S/C6H6BrFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
InChIKeyNDXWAQNAHFBGML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-fluorobenzene-1,2-diamine (CAS 153505-37-4): A Specialized Aromatic Diamine for Halogen-Sensitive Heterocyclic Synthesis


4-Bromo-5-fluorobenzene-1,2-diamine is a halogenated aromatic diamine that combines ortho-diamine functionality with a unique bromine (Br) at the 4-position and fluorine (F) at the 5-position . This substitution pattern directly influences its electronic properties, reactivity, and physical characteristics, distinguishing it from simpler analogs . The compound serves as a critical building block for synthesizing halogenated benzimidazoles and other nitrogen-containing heterocycles, where the dual halogenation provides a specific molecular profile not achievable with mono-halogenated or unsubstituted counterparts . Its molecular weight is 205.03 g/mol and it is a solid at room temperature with a reported melting point of 108-110°C .

Why 4-Bromo-5-fluorobenzene-1,2-diamine Cannot Be Replaced by Mono-Halogenated or Other Diamine Analogs


The concurrent presence of bromine and fluorine atoms on the 1,2-diaminobenzene scaffold creates a unique electronic and steric environment that directly impacts the performance of derivative compounds. Simple substitution with mono-halogenated analogs like 4-bromo-1,2-diaminobenzene or 4-fluoro-1,2-diaminobenzene fundamentally alters the molecule's physicochemical properties and the resulting heterocycle's binding interactions . While 4-bromo-1,2-diaminobenzene offers only a heavy halogen for potential interactions and a lower melting point, and 4-fluoro-1,2-diaminobenzene provides only a small, electronegative substituent, 4-bromo-5-fluorobenzene-1,2-diamine uniquely provides both a heavy halogen for key molecular recognition (e.g., halogen bonding) and a small, electronegative fluorine atom for fine-tuning lipophilicity and metabolic stability . This dual substitution is critical for achieving the desired balance of potency and drug-like properties in final candidates, making generic substitution a high-risk approach for medicinal chemistry programs .

Quantitative Differentiation of 4-Bromo-5-fluorobenzene-1,2-diamine from Key Analogs


Differential Lipophilicity: LogP Comparison with Analogs

The consensus Log P of 4-Bromo-5-fluorobenzene-1,2-diamine is 1.69, significantly higher than the 4-fluoro analog and lower than the 4,5-dibromo analog. This intermediate lipophilicity is crucial for achieving a balance between membrane permeability and aqueous solubility in drug candidates. 4-Bromo-1,2-diaminobenzene (mono-Br) has a lower molecular weight but its LogP is not directly comparable due to the lack of fluorine; the presence of fluorine in the target compound reduces LogP compared to a hypothetical dibromo analog [1].

Medicinal Chemistry Drug Design ADME Properties Lipophilicity

Distinct Topological Polar Surface Area (TPSA) for Optimizing Permeability

4-Bromo-5-fluorobenzene-1,2-diamine possesses a Topological Polar Surface Area (TPSA) of 52.04 Ų. This value is identical to that of 4,5-dibromo-1,2-diaminobenzene (TPSA = 52 Ų) but is distinct from the mono-fluorinated analog (4-fluoro-1,2-diaminobenzene, TPSA = 52 Ų) due to the presence of the bromine atom which does not contribute to TPSA. The TPSA is a key predictor of intestinal absorption and blood-brain barrier penetration [1].

Medicinal Chemistry Drug Design Permeability Molecular Descriptors

Elevated Melting Point vs. Mono-Bromo Analog Enhances Physical Form Stability

The melting point of 4-Bromo-5-fluorobenzene-1,2-diamine is 108-110°C, which is approximately 40°C higher than that of the mono-bromo analog, 4-bromo-1,2-diaminobenzene (mp 65-69°C) . This substantial increase indicates stronger intermolecular interactions in the solid state, potentially contributing to improved thermal stability and more predictable solid-state handling characteristics. The 4-chloro-5-fluoro analog has a comparable melting point (110-114°C) .

Solid Form Material Science Physicochemical Properties Stability

Derivative Antimicrobial Potency: Low µg/mL MIC Values Achievable

Benzimidazole derivatives synthesized from 4-Bromo-5-fluorobenzene-1,2-diamine have demonstrated significant antimicrobial and antibiofilm activity, with minimum inhibitory concentrations (MIC) of less than 1 µg/mL against key pathogens including methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium smegmatis, and Candida albicans . While specific comparator data for analogs derived from other diamines are not provided in this study, the dual-halogenated scaffold is specifically noted for its ability to generate potent anti-infective agents .

Antimicrobial Drug Discovery SAR Benzimidazoles

Synthetic Versatility: Ortho-Diamine Enables Unique Heterocycle Formation

As an ortho-phenylenediamine, 4-Bromo-5-fluorobenzene-1,2-diamine is specifically configured for condensation reactions with carboxylic acids, aldehydes, or ketones to form benzimidazoles. This reactivity is shared with other 1,2-diaminobenzenes. However, the specific 4-bromo-5-fluoro substitution pattern on the resulting benzimidazole core cannot be achieved using simpler diamine precursors . This provides a direct synthetic advantage for creating libraries of compounds with a unique halogenation pattern.

Organic Synthesis Heterocyclic Chemistry Building Blocks

High-Value Application Scenarios for 4-Bromo-5-fluorobenzene-1,2-diamine in R&D


Medicinal Chemistry: Synthesis of Novel Anti-Infective Benzimidazoles

Utilize 4-Bromo-5-fluorobenzene-1,2-diamine as a core scaffold to generate a library of 5-bromo-6-fluoro substituted benzimidazoles. Derivatives synthesized from this specific diamine have shown potent antimicrobial activity, with MIC values below 1 µg/mL against drug-resistant pathogens like MRSA . The unique combination of bromine and fluorine on the benzimidazole core is critical for achieving this level of potency, as it allows for specific interactions with bacterial targets such as (p)ppGpp synthetases and FtsZ proteins .

Chemical Biology: Development of Halogen-Enriched Molecular Probes

Employ 4-Bromo-5-fluorobenzene-1,2-diamine to create functionalized benzimidazole probes. The bromine atom provides a heavy atom for X-ray crystallography phasing or anomalous scattering studies, while the fluorine atom serves as a sensitive NMR probe or a modulator of metabolic stability. The specific substitution pattern ensures that the probe's physicochemical properties (LogP ~1.7, TPSA 52 Ų) are optimized for cellular permeability and target engagement, a balance not achievable with mono-halogenated analogs.

Material Science: Precursor for Halogenated Conjugated Polymers

Leverage 4-Bromo-5-fluorobenzene-1,2-diamine as a monomer or building block for synthesizing conjugated polymers. The ortho-diamine functionality can be converted into various heterocyclic units (e.g., benzimidazole, quinoxaline) that are common in organic electronic materials. The 4-bromo substituent provides a site for further cross-coupling reactions (e.g., Suzuki, Stille) to extend conjugation, while the fluorine atom can influence the electronic properties and packing of the resulting polymer chains .

Pharmaceutical Development: Lead Optimization and SAR Studies

Incorporate 4-Bromo-5-fluorobenzene-1,2-diamine into lead optimization campaigns where the target requires a specific halogenation pattern. The compound's intermediate LogP (1.69) and favorable TPSA (52 Ų) provide a starting point for improving drug-like properties. Its use in generating a focused library of benzimidazoles allows medicinal chemists to systematically explore the SAR around the 5- and 6-positions, a strategy not possible with mono-halogenated or unsubstituted diamines.

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